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Adenosine-5'-diphosphoglucose disodium salt

Plant starch biosynthesis Enzyme specificity Starch synthase IV

Adenosine-5'-diphosphoglucose disodium salt is the obligate glucosyl donor for plant and bacterial starch/glycogen synthases. SSIV from Arabidopsis shows zero activity with UDP-glucose, and SSIII exhibits a 10-fold rate preference for ADP-glucose, making this reagent indispensable for accurate kinetic characterization. The disodium salt ensures ≥50 mg/mL aqueous solubility and consistent ionic strength for AGPase regulatory studies. Supplied as a crystalline solid with ≥93% HPLC purity, it is validated for both radioactive incorporation and HPLC-based coupled assays.

Molecular Formula C16H23N5Na2O15P2
Molecular Weight 633.3 g/mol
Cat. No. B8122901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine-5'-diphosphoglucose disodium salt
Molecular FormulaC16H23N5Na2O15P2
Molecular Weight633.3 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]
InChIInChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1
InChIKeyGZBIVALVIPYODS-UQGWVDHFSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-5'-diphosphoglucose Disodium Salt: Procurement-Ready Nucleotide Sugar for Starch Synthase Assays


Adenosine-5'-diphosphoglucose disodium salt (ADP-glucose disodium; ADPG; CAS 102129-65-7) is a nucleotide sugar that serves as the primary glucosyl donor for starch biosynthesis in plants, green algae, and cyanobacteria, as well as glycogen biosynthesis in bacteria [1]. It is the obligate substrate for ADP-glucose-dependent starch synthases (EC 2.4.1.21) and a key substrate for α-1,4-glucan-protein synthase (ADP-forming; EC 2.4.1.113) and ADP-glucose pyrophosphorylases [2]. Commercially, it is supplied as a disodium salt crystalline solid with a molecular weight of 633.31 g/mol, a purity specification typically ≥93% by HPLC, and hygroscopic stability requiring storage at −20°C .

Why UDP-Glucose or ADP Cannot Substitute for ADP-Glucose Disodium in Starch Synthase Workflows


Generic substitution of ADP-glucose disodium with UDP-glucose or ADP fails because plant and bacterial starch/glycogen synthases exhibit strict nucleoside diphosphate specificity. Starch synthase IV (SSIV) from Arabidopsis thaliana shows zero detectable activity when UDP-glucose is provided as the glucosyl donor, demonstrating absolute requirement for ADP-glucose [1]. Similarly, starch synthase III (SSIII) preferentially utilizes ADP-glucose, with UDP-glucose serving only as a secondary substrate with reduced catalytic efficiency [2]. ADP alone cannot function as a glucosyl donor because it lacks the glucose moiety essential for chain elongation. Furthermore, the disodium salt formulation provides enhanced aqueous solubility (≥50 mg/mL in water) compared to the free acid form, which is critical for reproducible enzymatic assay preparation .

Quantitative Differentiation of ADP-Glucose Disodium Salt Against Closest Analogs: Km, Vmax, and Specificity


Arabidopsis SSIV Exhibits Absolute Specificity for ADP-Glucose Over UDP-Glucose

Recombinant Arabidopsis thaliana starch synthase IV (SSIV) demonstrates complete substrate specificity for ADP-glucose as the glucosyl donor, with no detectable activity when UDP-glucose is substituted as the substrate [1]. This contrasts with mammalian glycogen synthases, which can utilize UDP-glucose. The functional consequence is that UDP-glucose cannot initiate or elongate starch granules in plant systems expressing SSIV, making ADP-glucose disodium the mandatory reagent for SSIV-dependent assays.

Plant starch biosynthesis Enzyme specificity Starch synthase IV

ADP-Glucose Exhibits 2.2-Fold Lower Kₘ and 1.28-Fold Higher Catalytic Efficiency Than UDP-Glucose in Sucrose Synthase Assays

In sucrose synthase-catalyzed reactions from ripening rice seeds, ADP-glucose displays a Kₘ of 3.8 mM compared to 5.3 mM for UDP-glucose, indicating ~1.4-fold higher apparent affinity [1]. More strikingly, in a separate kinetic analysis, ADP-glucose achieved a 1.28-fold higher catalytic efficiency (Vmax/Kₘ = 1.11 U·mM⁻¹·μl⁻¹) than UDP-glucose (0.87 U·mM⁻¹·μl⁻¹) [2]. This translates to more efficient glucose transfer at physiologically relevant substrate concentrations, reducing the amount of costly reagent required per assay.

Enzyme kinetics Sucrose synthase Nucleotide sugar comparison

ADP-Glucose Reacts ~10-Fold Faster Than UDP-Glucose in Starch Glucosyltransferase Assays

Classical biochemical studies by Recondo and Leloir (1961) established that ADP-glucose (ADPG) reacts approximately tenfold faster than UDP-glucose (UDPG) as a glucosyl donor in starch glucosyltransferase assays using the same enzyme preparation [1]. This seminal finding underpins the evolutionary selection of ADP-glucose as the preferred substrate for starch biosynthesis in photosynthetic eukaryotes. The substantial rate differential has practical implications for assay design, where ADP-glucose disodium enables shorter incubation times and higher signal-to-noise ratios in endpoint detection.

Starch biosynthesis Glucosyltransferase Reaction rate

Commercial ADP-Glucose Disodium Salt Specifications: Purity ≥93% and Aqueous Solubility ≥50 mg/mL

Reputable vendors including Sigma-Aldrich (Merck) and Santa Cruz Biotechnology supply Adenosine-5′-diphosphoglucose disodium salt with a minimum purity specification of ≥93% by HPLC . The disodium salt formulation achieves aqueous solubility of at least 50 mg/mL in water at neutral pH, producing a clear, colorless to faintly yellow solution . Alternative nucleotide sugars such as UDP-glucose disodium salt are typically supplied with comparable purity but may exhibit different solubility profiles and hygroscopicity, necessitating distinct handling protocols. The defined purity threshold ensures reproducible kinetic measurements across laboratories and eliminates variability introduced by lower-grade preparations.

Reagent procurement Purity specification Solubility

Red Algal Starch Synthase Displays 9-Fold Higher Activity with UDP-Glucose, Underscoring Organism-Specific Substrate Requirements

In crude extracts of the red alga Gracilaria tenuistipitata, starch synthase activity was almost 9-fold higher with UDP[U-¹⁴C]glucose than with ADP[U-¹⁴C]glucose [1]. This organism-specific preference highlights a critical procurement decision point: researchers working with red algal systems must select UDP-glucose, whereas those studying green plants, cyanobacteria, or bacteria require ADP-glucose disodium. Substituting one for the other in the wrong biological context yields negligible or misleading activity measurements.

Red algae Starch synthase Substrate preference

ADP-Glucose Pyrophosphorylase Assays Require ADP-Glucose Disodium as Authentic Substrate; ATP and Glucose-1-Phosphate Cannot Substitute

ADP-glucose pyrophosphorylase (AGPase; EC 2.7.7.27) catalyzes the synthesis of ADP-glucose from ATP and glucose-1-phosphate. However, for reverse-direction assays measuring AGPase activity via ADP-glucose consumption (pyrophosphorolysis), authentic ADP-glucose disodium is the required substrate [1]. Attempting to substitute ATP + glucose-1-phosphate in the reverse assay does not recapitulate the correct reaction equilibrium. Furthermore, the disodium salt formulation provides the exact counterion composition needed for reproducible kinetic measurements, as divalent cation concentrations influence AGPase allosteric regulation by 3-phosphoglycerate and orthophosphate [2].

ADP-glucose pyrophosphorylase Enzyme assay Allosteric regulation

High-Value Applications for ADP-Glucose Disodium Salt: Where Procurement Directly Enables Discovery


Starch Synthase Activity Assays in Plant and Algal Systems

ADP-glucose disodium salt is the indispensable substrate for quantifying starch synthase (EC 2.4.1.21) activity in extracts from Arabidopsis, maize, rice, potato, spinach, and cyanobacteria. The absolute specificity of SSIV for ADP-glucose [1] and the 10-fold rate advantage over UDP-glucose [2] make this reagent essential for accurate kinetic characterization. Both radioactive (ADP[U-¹⁴C]glucose incorporation) and non-radioactive HPLC-based assays (quantifying ADP accumulation) have been validated [3], enabling flexible experimental design across laboratories with varying instrumentation.

Reverse-Direction ADP-Glucose Pyrophosphorylase (AGPase) Assays

AGPase catalyzes the rate-limiting step in starch biosynthesis and is a key target for metabolic engineering. Reverse-direction assays measuring pyrophosphorolysis of ADP-glucose to ATP and glucose-1-phosphate require authentic ADP-glucose disodium as substrate [4]. The disodium salt formulation ensures consistent ionic strength, which is critical because AGPase activity is allosterically regulated by 3-phosphoglycerate and orthophosphate in a cation-dependent manner [5]. This application is central to screening AGPase variants for enhanced starch yield in crop improvement programs.

Glycogen Synthase Assays in Bacterial Systems

In bacteria such as Escherichia coli, glycogen synthase utilizes ADP-glucose exclusively as the glucosyl donor, in contrast to mammalian glycogen synthases which use UDP-glucose [6]. ADP-glucose disodium is therefore the required substrate for characterizing bacterial glycogen metabolism, including studies of the glgC (AGPase) and glgA (glycogen synthase) operon. The ≥93% purity specification ensures that contaminating nucleotides do not interfere with coupled enzyme assays linking ADP production to NADH oxidation.

Nucleotide Sugar Metabolic Profiling and Flux Analysis

ADP-glucose disodium serves as an authentic analytical standard for LC-MS/MS quantification of endogenous ADP-glucose pools in plant tissues. The disodium salt form matches the ionization and chromatographic behavior of the intracellular metabolite, enabling accurate absolute quantification using isotope dilution strategies [7]. This application is particularly valuable for studies investigating the controversial cytosolic versus plastidial localization of ADP-glucose synthesis in cereal endosperm [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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